

# Velagliflozin and Euglycemic Diabetic Ketoacidosis: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the risk of euglycemic diabetic ketoacidosis (eDKA) associated with **Velagliflozin** and other SGLT2 inhibitors.

## Frequently Asked Questions (FAQs)

Q1: What is euglycemic diabetic ketoacidosis (eDKA)?

A1: Euglycemic diabetic ketoacidosis is a serious metabolic emergency characterized by the triad of metabolic acidosis (arterial pH <7.3 and serum bicarbonate <18 mEq/L), ketonemia or ketonuria, and a plasma glucose level less than 250 mg/dL.[1] Unlike diabetic ketoacidosis (DKA), the absence of significant hyperglycemia in eDKA can make diagnosis challenging and delay treatment.[2][3]

Q2: What is the proposed mechanism by which **Velagliflozin** and other SGLT2 inhibitors may induce eDKA?

A2: **Velagliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules.[4] By blocking SGLT2, **Velagliflozin** reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[4] This glucosuria can create a state of relative carbohydrate deficit, leading to a cascade of hormonal changes that promote



ketogenesis. The primary mechanism involves a decrease in insulin secretion and an increase in glucagon release from the pancreas.[5][6] This altered insulin-to-glucagon ratio stimulates lipolysis, releasing free fatty acids that are then converted to ketone bodies in the liver.[5][7]

Q3: What are the known risk factors for developing eDKA with SGLT2 inhibitor use?

A3: Several factors can increase the risk of eDKA in individuals taking SGLT2 inhibitors. These include:

- Insulin deficiency: Patients with latent autoimmune diabetes in adults (LADA) or those with type 1 diabetes are at a higher risk.[5]
- Reduced carbohydrate intake: Fasting, low-carbohydrate diets, or prolonged periods of poor oral intake can precipitate eDKA.[1]
- Acute illness or surgery: The physiological stress of illness or surgery can increase counterregulatory hormones, promoting ketogenesis.[6]
- Dehydration: Volume depletion can exacerbate the metabolic abnormalities.
- Previous insulin treatment: In a study with **Velagliflozin** in cats, prior insulin treatment was identified as a risk factor for DKA/eDKA.[8][9]

Q4: What is the reported incidence of eDKA with **Velagliflozin**?

A4: Data from a large clinical field trial in cats (the SENSATION study) provides insights into the incidence of ketoacidosis with **Velagliflozin** treatment. In this study, ketoacidosis was observed in 7.1% of cats receiving **Velagliflozin**, and of those cases, 77.8% were euglycemic. [8][9] The incidence was higher in cats that had previously been treated with insulin (18.4%) compared to insulin-naïve cats (5.1%).[8][9]

# Troubleshooting Guides for Preclinical Research Guide 1: Unexpected Ketosis or Acidosis in Animal Models

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                      | Potential Cause                                    | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                      |
|----------------------------------------------------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Elevated ketone bodies (blood or urine) without significant hyperglycemia. | Drug-induced euglycemic<br>ketosis.                | 1. Confirm euglycemia by measuring blood glucose. 2. Quantify ketone bodies (betahydroxybutyrate) in plasma. 3. Assess acid-base status (blood gas analysis). 4. Review experimental conditions for precipitating factors (e.g., fasting duration, hydration status). 5. Consider doseresponse studies to establish a safety margin.                       |
| Animal shows signs of lethargy, anorexia, or vomiting.                     | Possible onset of eDKA.                            | 1. Immediately assess vital signs and hydration status. 2. Measure blood glucose, ketones, and electrolytes. 3. If eDKA is suspected, discontinue Velagliflozin administration. 4. Provide supportive care, including fluid and electrolyte replacement, as per veterinary guidance. 5. Consider insulin administration under veterinary supervision. [10] |
| Inconsistent ketone measurements.                                          | Improper sample handling or measurement technique. | 1. Ensure proper collection and storage of blood and urine samples. 2. Use a validated method for ketone body quantification (e.g., enzymatic assay for betahydroxybutyrate). 3. For urine ketone strips, be aware that they primarily detect acetoacetate and may not                                                                                     |



Check Availability & Pricing

reflect the total ketone body load.

# Guide 2: Hyperinsulinemic-Euglycemic Clamp Experiment Issues



| Issue                                                     | Potential Cause                              | Troubleshooting Steps                                                                                                                                                                                                                                                                        |
|-----------------------------------------------------------|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Difficulty maintaining euglycemia.                        | Incorrect insulin or glucose infusion rates. | 1. Verify calculations for insulin and glucose infusion rates based on the animal's body weight. 2. Ensure infusion pumps are calibrated and functioning correctly. 3. Monitor blood glucose frequently (e.g., every 5-10 minutes) and adjust the glucose infusion rate accordingly.[11][12] |
| High variability in glucose infusion rate (GIR).          | Animal stress or unstable anesthetic plane.  | 1. Ensure the animal is adequately habituated to the experimental setup to minimize stress. 2. If using anesthesia, maintain a stable anesthetic depth throughout the clamp procedure. 3. Check catheter patency to ensure uninterrupted infusions.                                          |
| Unexpectedly low GIR in<br>Velagliflozin-treated animals. | Increased insulin sensitivity.               | This may be an expected pharmacological effect of Velagliflozin. Analyze data in the context of the drug's mechanism of action. Consider measuring endogenous glucose production and glucose uptake using tracer methodologies to further investigate insulin action.[11]                    |

### **Data Presentation**

Table 1: Incidence of Ketoacidosis and Euglycemic Ketoacidosis with **Velagliflozin** in Diabetic Cats (SENSATION Study)[8][9]



| Parameter                                               | Overall (n=252) | Insulin-Naïve<br>(n=214) | Previously Insulin-<br>Treated (n=38) |
|---------------------------------------------------------|-----------------|--------------------------|---------------------------------------|
| Ketonuria                                               | 13.9% (35/252)  | -                        | -                                     |
| Ketoacidosis                                            | 7.1% (18/252)   | 5.1% (11/214)            | 18.4% (7/38)                          |
| Euglycemic<br>Ketoacidosis (% of<br>ketoacidosis cases) | 77.8% (14/18)   | -                        | -                                     |

### **Experimental Protocols**

## Protocol 1: Assessment of Euglycemic Ketoacidosis Risk in a Diabetic Rat Model

This protocol outlines a general approach to assess the potential of **Velagliflozin** to induce eDKA in a diabetic rat model (e.g., streptozotocin-induced diabetic rats).

- 1. Animal Model and Drug Administration:
- Induce diabetes in male Sprague-Dawley rats using streptozotocin.
- Acclimate animals and monitor blood glucose and body weight.
- Administer Velagliflozin or vehicle control orally once daily for a specified period (e.g., 1-4 weeks).
- 2. Monitoring:
- Daily: Monitor clinical signs (activity, food/water intake, urine output).
- Weekly: Measure body weight, fasting blood glucose, and urine volume.
- End of Study: Collect blood for measurement of plasma glucose, beta-hydroxybutyrate,
   electrolytes, and blood gases. Collect urine for measurement of glucose and ketone bodies.
- 3. Provocation Test (Optional):



- To simulate a risk factor, subject a cohort of animals to a period of fasting (e.g., 24 hours) or a low-carbohydrate diet towards the end of the treatment period.
- Monitor closely for signs of ketosis and acidosis during the provocation.
- 4. Data Analysis:
- Compare the incidence and severity of ketosis and acidosis between the Velagliflozintreated and control groups.
- Analyze changes in metabolic parameters (glucose, ketones, acid-base balance).

# Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Conscious Rats

This protocol is adapted from established methods to assess insulin sensitivity.[11][12][13][14]

- 1. Surgical Preparation:
- Under anesthesia, implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions).
- Allow animals to recover for 5-7 days.
- 2. Experimental Procedure:
- Fast the rats overnight (approximately 12 hours).
- Connect the conscious, unrestrained rat to a swivel system allowing for free movement.
- Basal Period (t = -90 to 0 min): Infuse saline and collect baseline blood samples for glucose and insulin.
- Clamp Period (t = 0 to 120 min):
  - Start a continuous infusion of human insulin (e.g., 4 mU/kg/min).
  - Measure blood glucose every 5-10 minutes.



- Infuse a variable rate of 20% dextrose solution to maintain euglycemia (target blood glucose ~100-120 mg/dL).
- Collect blood samples at steady-state (last 30 minutes of the clamp) for analysis of glucose, insulin, and other metabolites.

### 3. Data Calculation:

 The glucose infusion rate (GIR) during the steady-state period is a measure of whole-body insulin sensitivity.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of **Velagliflozin** leading to potential eDKA risk.





Click to download full resolution via product page

Caption: Workflow for assessing eDKA risk in a diabetic animal model.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Euglycemic Diabetic Ketoacidosis StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drc.bmj.com [drc.bmj.com]
- 3. drc.bmj.com [drc.bmj.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Euglycemic diabetic ketoacidosis induced by SGLT2 inhibitors: possible mechanism and contributing factors PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Sweet to Sour: SGLT-2-Inhibitor-Induced Euglycemic Diabetic Ketoacidosis [mdpi.com]
- 7. SGLT2 Inhibitors and Ketone Metabolism in Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. prosciento.com [prosciento.com]
- 12. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. vmmpc.org [vmmpc.org]
- 14. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Velagliflozin and Euglycemic Diabetic Ketoacidosis: A
  Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1683480#risk-of-euglycemic-diabetic-ketoacidosis-with-velagliflozin]

### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com